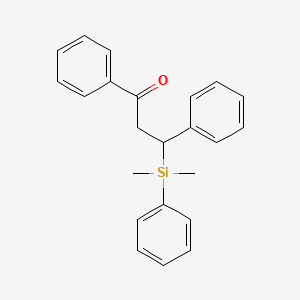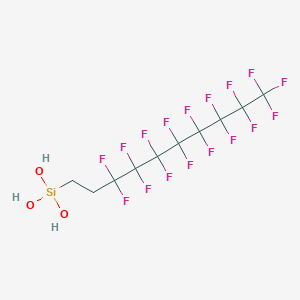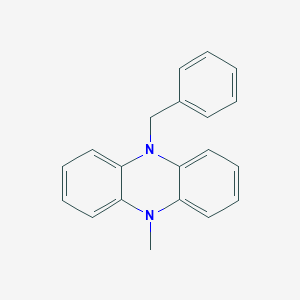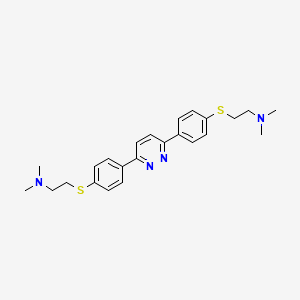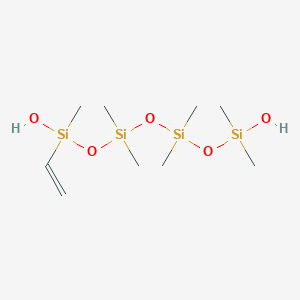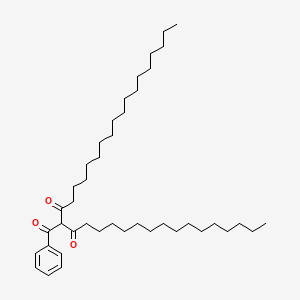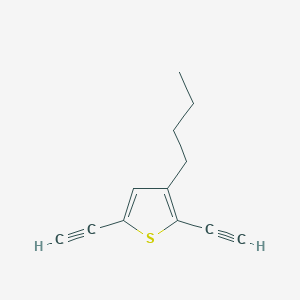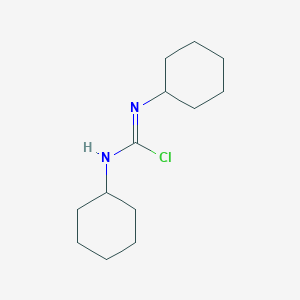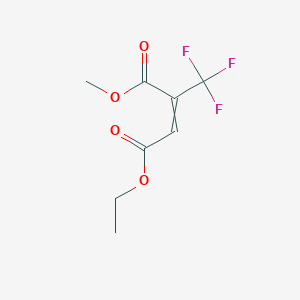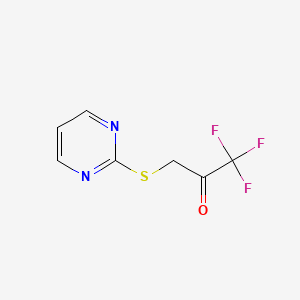
lithium;N-methyl-N-(propan-2-ylideneamino)methanamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Lithium;N-methyl-N-(propan-2-ylideneamino)methanamine is a compound that belongs to the class of amines. Amines are organic compounds derived from ammonia by replacement of one or more hydrogen atoms with alkyl or aryl groups. This particular compound features a lithium ion coordinated with an amine structure, making it unique in its properties and applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of lithium;N-methyl-N-(propan-2-ylideneamino)methanamine typically involves the reaction of lithium amide with N-methyl-N-(propan-2-ylideneamino)methanamine. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of lithium amide. The reaction is typically performed in a solvent such as tetrahydrofuran (THF) at low temperatures to ensure the stability of the intermediate compounds.
Industrial Production Methods
Industrial production of this compound may involve the use of continuous flow reactors to maintain precise control over reaction conditions. The use of high-purity reagents and solvents is crucial to ensure the quality of the final product. The reaction mixture is typically purified using techniques such as distillation or chromatography to remove any impurities.
化学反应分析
Types of Reactions
Lithium;N-methyl-N-(propan-2-ylideneamino)methanamine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: It can be reduced to form amines or other reduced products.
Substitution: The compound can participate in substitution reactions where one of its functional groups is replaced by another group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or hydroxylated products, while reduction may produce primary or secondary amines.
科学研究应用
Lithium;N-methyl-N-(propan-2-ylideneamino)methanamine has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of neurological disorders.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
作用机制
The mechanism of action of lithium;N-methyl-N-(propan-2-ylideneamino)methanamine involves its interaction with molecular targets and pathways within cells. The compound can modulate neurotransmitter activity, influence signal transduction pathways, and affect gene expression. These actions contribute to its potential therapeutic effects, particularly in the stabilization of neuronal activity and neuroprotection .
相似化合物的比较
Similar Compounds
N-methyl-N-(propan-2-ylideneamino)methanamine: This compound lacks the lithium ion but shares a similar amine structure.
Lithium amide: A simpler lithium-containing compound used in various chemical reactions.
N,N-dimethyl-2-propanamine: Another amine with a similar structure but different substituents.
Uniqueness
Lithium;N-methyl-N-(propan-2-ylideneamino)methanamine is unique due to the presence of the lithium ion, which imparts distinct chemical and biological properties. The lithium ion can enhance the compound’s stability and reactivity, making it valuable in various applications.
属性
CAS 编号 |
114318-37-5 |
|---|---|
分子式 |
C5H11LiN2 |
分子量 |
106.1 g/mol |
IUPAC 名称 |
lithium;N-methyl-N-(propan-2-ylideneamino)methanamine |
InChI |
InChI=1S/C5H11N2.Li/c1-5(2)6-7(3)4;/h1H2,2-4H3;/q-1;+1 |
InChI 键 |
SCVAAPJZGUCWOF-UHFFFAOYSA-N |
规范 SMILES |
[Li+].CC(=NN(C)C)[CH2-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


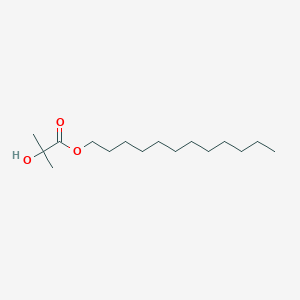
![Trimethyl(5-{[(prop-2-en-1-yl)oxy]methyl}furan-2-yl)silane](/img/structure/B14291533.png)
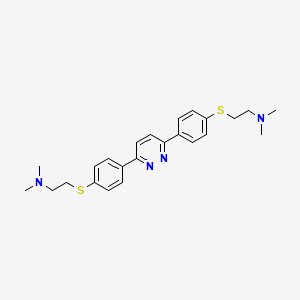
![6-[Methyl(phenyl)amino]hexa-3,5-diyn-2-one](/img/structure/B14291546.png)
